molecular formula C19H23N3O4S2 B2692050 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899734-85-1

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2692050
CAS No.: 899734-85-1
M. Wt: 421.53
InChI Key: JZISVYPOMYFWLK-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide represents a sophisticated small molecule scaffold incorporating multiple pharmacologically significant motifs, making it a valuable chemical tool for medicinal chemistry and drug discovery research. This compound features a benzamide core structure strategically substituted with both a 5-acetyl-4-methylthiazole moiety and a cyclopentyl(methyl)sulfamoyl group, structural elements frequently associated with diverse biological activities in published chemical literature . The molecular architecture suggests potential as a versatile intermediate for developing enzyme modulators, particularly given the demonstrated research interest in structurally related benzamide-thiazole compounds as investigated scaffolds for biological exploration . Researchers can employ this compound as a specialized building block for synthesizing targeted libraries or as a chemical probe for investigating sulfamoyl-containing compounds in various biochemical contexts . The presence of the acetyl-thiazole component further enhances its utility for conjugation chemistry and structure-activity relationship studies, particularly in exploring molecular interactions with biological targets of research interest . This reagent offers scientists a structurally complex starting material for hit-to-lead optimization campaigns and mechanism-of-action studies across multiple therapeutic areas, strictly within research laboratory environments.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-12-17(13(2)23)27-19(20-12)21-18(24)14-8-10-16(11-9-14)28(25,26)22(3)15-6-4-5-7-15/h8-11,15H,4-7H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZISVYPOMYFWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a thiazole derivative with a molecular formula of C19H23N3O4S2 and a molecular weight of 421.53 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. Notably, it has been shown to inhibit the activity of α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can potentially lead to therapeutic effects in conditions such as diabetes by modulating glucose absorption.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of thiazole derivatives found that compounds similar to this compound showed promising results against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, indicating effective inhibition at low concentrations .
  • Antifungal Activity : Another investigation highlighted the antifungal properties of this compound against common pathogens such as Candida albicans. The compound's ability to disrupt fungal cell membranes was noted, contributing to its antifungal action.
  • Inhibition of Carbonic Anhydrase : The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are important in various physiological processes. The inhibition data revealed that it could selectively target tumor-associated CA isoforms, suggesting potential applications in cancer therapy .

Data Summary Table

Biological ActivityTarget Organism/EnzymeIC50/MIC ValuesReference
AntibacterialE. coli25 µg/mL
AntibacterialS. aureus30 µg/mL
AntifungalC. albicans20 µg/mL
Carbonic Anhydrase InhibitionCA II80 nM

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 312.40 g/mol
  • CAS Number : Not specified in the search results.

The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Research indicates that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide exhibit various biological activities:

  • Antimicrobial Properties : Compounds containing thiazole and sulfonamide groups have shown significant antibacterial activity. In vitro studies using disc diffusion methods demonstrated that these compounds can inhibit the growth of various pathogenic bacteria .
  • Antidiabetic Effects : Preliminary studies have explored the potential of thiazole derivatives in managing diabetes. The compounds were assessed for their ability to lower blood glucose levels in diabetic models, indicating a promising avenue for further research .
  • Anticancer Activity : The compound's structure suggests potential as an anticancer agent. Research has indicated that thiazole-based compounds can inhibit specific kinases involved in cancer progression, leading to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntimicrobialDisc diffusionSignificant inhibition of bacteria
AntidiabeticInduced diabetic modelReduced blood glucose levels
AnticancerKinase inhibition assaysInhibition of cancer cell growth

Potential Therapeutic Applications

Given its promising biological activities, this compound could be explored for:

  • Antibiotic Development : Targeting resistant bacterial strains.
  • Diabetes Management : As a new class of antidiabetic agents.
  • Cancer Therapy : As a potential inhibitor for specific cancer pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Core Structural Analogues

The compound shares key structural motifs with several benzamide derivatives, particularly those containing sulfamoyl groups and heterocyclic cores. Below is a detailed comparison:

Compound Name Core Structure Sulfamoyl Substituent Key Substituents Reported Activity Source
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide 1,3-Thiazole Cyclopentyl(methyl) 5-acetyl, 4-methyl Not explicitly reported
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Benzyl(methyl) 5-[(4-methoxyphenyl)methyl] Antifungal (C. albicans), Trr1 inhibitor
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Cyclohexyl(ethyl) 5-(furan-2-yl) Antifungal (C. albicans), Trr1 inhibitor
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide 1,3-Thiazole Bis(2-methoxyethyl) 5-acetyl, 4-phenyl Not explicitly reported
2.2 Key Structural and Functional Differences
  • Heterocyclic Core: The 1,3-thiazole core in the target compound (vs. 1,3,4-oxadiazole in LMM5/LMM11) may influence metabolic stability and hydrogen-bonding capacity due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen . Thiazoles are known for broader pharmacokinetic adaptability, while oxadiazoles are often associated with enhanced rigidity and enzyme-targeting specificity .
  • Sulfamoyl Substituents :

    • Cyclopentyl(methyl) in the target compound vs. benzyl(methyl) (LMM5) or cyclohexyl(ethyl) (LMM11):
  • Cyclopentyl groups may improve membrane permeability due to moderate lipophilicity, whereas benzyl/cyclohexyl groups might enhance steric hindrance or π-π stacking with aromatic residues in enzyme binding pockets .
  • Substituent Effects :

    • The 5-acetyl-4-methyl group on the thiazole ring (target compound) could enhance electron-withdrawing effects, stabilizing the molecule in redox environments. In contrast, LMM5’s 5-[(4-methoxyphenyl)methyl] substituent may confer additional hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, and how do reaction conditions influence yield?

  • The compound can be synthesized via N-acylation of a thiazol-2-amine precursor with a benzoyl chloride derivative bearing the cyclopentyl(methyl)sulfamoyl group. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 5-acetyl-4-methyl-2-aminothiazole) under reflux in ethanol or THF .
  • Sulfamoylation : Reaction of 4-chlorosulfonylbenzoyl chloride with cyclopentylmethylamine in the presence of a base (e.g., triethylamine) to install the sulfamoyl group .
  • Coupling : Use of coupling agents like DMAP in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency .
    • Critical parameters : Temperature control during acylation (20–25°C avoids side reactions), solvent polarity (THF vs. DCM), and stoichiometric ratios (excess acyl chloride improves yield) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For this compound, single-crystal diffraction data can resolve bond lengths and angles, particularly confirming the acetyl-thiazole and sulfamoylbenzamide motifs .
  • Spectroscopic methods :

  • NMR : 1H^1H NMR should show characteristic peaks for the cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and acetyl group (δ 2.5–2.7 ppm, singlet). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm .
  • HRMS : Molecular ion peaks matching the calculated mass (e.g., C19_{19}H24_{24}N4_{4}O3_{3}S2_{2}, exact mass 432.12 g/mol) .

Q. What safety precautions are advised for handling this compound in laboratory settings?

  • Hazard mitigation :

  • Inhalation : Use fume hoods; if exposed, move to fresh air and administer artificial respiration if necessary .
  • Skin contact : Wash immediately with soap/water; consult a physician due to potential sulfonamide sensitization .
    • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the acetyl or sulfamoyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Substituent modification :

  • Thiazole ring : Replace the acetyl group with nitro (electron-withdrawing) or methylthio (electron-donating) groups to modulate electronic effects .
  • Benzamide moiety : Introduce halogens (e.g., Cl, F) at the para position to enhance lipophilicity and membrane permeability .
    • Assay selection :
  • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Disorder in cyclopentyl groups : Common due to rotational freedom. Use SHELXL’s PART and SIMU commands to model disorder and apply restraints to bond distances/angles .
  • Twinned crystals : Employ the TWIN command in SHELXL for data integration. High-resolution data (>1.0 Å) improves refinement accuracy .

Q. How do conflicting bioactivity data from similar compounds inform mechanistic studies?

  • Case example : If analogues show antitumor activity but no antimicrobial effects (contradicting vs. 20), prioritize target-specific assays :

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization .
  • Enzyme binding : Use surface plasmon resonance (SPR) to quantify interactions with bacterial PPTase enzymes .
    • Data reconciliation : Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry) to resolve false positives .

Methodological Guidance

Q. What analytical techniques are critical for detecting degradation products of this compound?

  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Degradation products (e.g., hydrolyzed acetyl group) will show distinct retention times and mass shifts .
  • Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks to identify hydrolytic or oxidative degradation pathways .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3POZ for bacterial PPTase). The sulfamoyl group may form hydrogen bonds with active-site residues .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Focus on cyclopentyl group dynamics in hydrophobic pockets .

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